1,4-Di(azepan-1-yl)butane-1,4-dione
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Overview
Description
1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE is a chemical compound that features two azepane rings attached to a butanedione backbone. Azepane is a seven-membered nitrogen-containing heterocycle, and the presence of two such rings in this compound makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The azepane rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of 1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE depend on the specific reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE involves its interaction with molecular targets and pathways The azepane rings may interact with biological molecules, leading to various effects
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1-Azepanyl)-2-oxoethyl]-3-[(1,4-dimethyl-2-piperazinyl)methyl]-1-isopropylurea
- 4-(1-azepanyl) 1benzofuro[3,2-d]pyrimidine hydrochloride
Uniqueness
1,4-DI(1-AZEPANYL)-1,4-BUTANEDIONE is unique due to the presence of two azepane rings attached to a butanedione backbone. This structural feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C16H28N2O2 |
---|---|
Molecular Weight |
280.41 g/mol |
IUPAC Name |
1,4-bis(azepan-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C16H28N2O2/c19-15(17-11-5-1-2-6-12-17)9-10-16(20)18-13-7-3-4-8-14-18/h1-14H2 |
InChI Key |
BBMCLZUXIOMELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC(=O)N2CCCCCC2 |
Origin of Product |
United States |
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